molecular formula C22H27N3O B11188545 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazin-1-yl)ethanone

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazin-1-yl)ethanone

Cat. No.: B11188545
M. Wt: 349.5 g/mol
InChI Key: YHIDGMJLOCEEMT-UHFFFAOYSA-N
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Description

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazin-1-yl)ethanone is a complex organic compound with a unique structure that combines a dibenzoazepine core with an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of 10-methoxy-5H-dibenzo[b,f]azepine, which is then subjected to direct carbamoylation with isocyanic acid generated in situ from cyanates and acids. This is followed by acid hydrolysis of the enol ether to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazin-1-yl)ethanone is unique due to its combination of a dibenzoazepine core with an ethylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-ethylpiperazin-1-yl)ethanone

InChI

InChI=1S/C22H27N3O/c1-2-23-13-15-24(16-14-23)17-22(26)25-20-9-5-3-7-18(20)11-12-19-8-4-6-10-21(19)25/h3-10H,2,11-17H2,1H3

InChI Key

YHIDGMJLOCEEMT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42

Origin of Product

United States

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